4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride
Overview
Description
“4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride” is a chemical compound with the CAS Number: 1439897-97-8 . Its molecular weight is 229.15 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride” is1S/C8H16N2O.2ClH/c1-3-9-4-2-8(1)7-11-6-5-10-8;;/h9-10H,1-7H2;2*1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthetic Organic Chemistry
4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride is a valuable compound in synthetic organic chemistry due to its spirocyclic structure, which is often used in the synthesis of complex molecules. Its unique structure can serve as a scaffold for the development of various pharmaceuticals and agrochemicals. The compound’s ability to act as a chiral ligand or catalyst in asymmetric synthesis is particularly noteworthy, as it can introduce chirality into a target molecule, which is crucial for the activity of many drugs .
Material Science
In material science, this compound’s diazaspiro structure may be utilized to create novel polymers with unique properties. These polymers could have potential applications in creating high-strength materials or coatings with specific characteristics such as enhanced durability or chemical resistance. The incorporation of the diazaspiro moiety into polymer chains could lead to materials with improved thermal stability and mechanical properties .
Medicinal Chemistry
The diazaspiro ring system found in 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride is of interest in medicinal chemistry for its potential use in drug design. Compounds containing this structure may interact with biological targets in unique ways, leading to the discovery of new therapeutic agents. Researchers might explore its use as a building block for the synthesis of molecules with potential activity against various diseases, including cancer and neurological disorders .
Analytical Chemistry
In analytical chemistry, 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride could be used as a standard or reagent in chromatographic methods or spectroscopic analysis. Its well-defined structure and properties make it suitable for use as a calibration standard in NMR spectroscopy or mass spectrometry, aiding in the identification and quantification of complex mixtures .
Chemical Synthesis
This compound can play a role in the development of new synthetic routes for chemical reactions. Its diazaspiro structure might be exploited to stabilize reactive intermediates or to facilitate the formation of novel carbon-nitrogen bonds. Chemists could leverage its properties to develop more efficient, selective, and environmentally friendly synthetic processes .
Pharmacology
In pharmacology, the study of 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride’s interaction with biological systems could provide insights into its pharmacokinetics and pharmacodynamics. It could be used to model the behavior of similar compounds within the body, helping to predict absorption, distribution, metabolism, and excretion (ADME) profiles of prospective drugs .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play a crucial role in pain perception and modulation in the central nervous system .
Mode of Action
4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride acts as a potent dual ligand for the σ1R and MOR . It binds to these receptors, modulating their activity and influencing the transmission and perception of pain signals .
Biochemical Pathways
The exact biochemical pathways affected by 4-Oxa-1,9-diazaspiro[5It is known that the compound’s interaction with σ1r and mor can influence various signaling pathways involved in pain perception and response .
Result of Action
The molecular and cellular effects of 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride’s action are primarily related to its modulation of σ1R and MOR activity. This can result in altered pain perception and response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride. For instance, the compound should be handled in a well-ventilated place and stored in a refrigerator . It should also be protected from light . These conditions help maintain the compound’s stability and efficacy.
properties
IUPAC Name |
4-oxa-1,9-diazaspiro[5.5]undecane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-3-9-4-2-8(1)7-11-6-5-10-8;;/h9-10H,1-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCTZADTIPXKLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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